3-(4-Methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

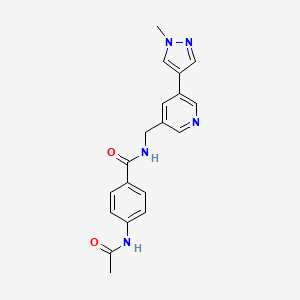

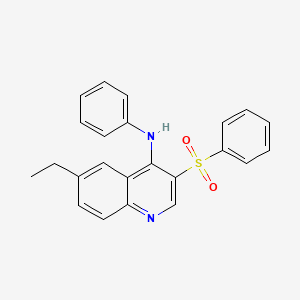

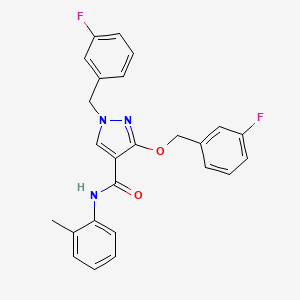

The molecular structure of this compound includes a pyrrolidine ring, a quinoline moiety, and a methoxyphenyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle . The quinoline moiety is a heterocyclic aromatic organic compound with the formula C9H7N . The methoxyphenyl group is an aromatic group with a methoxy (–O–CH3) substituent attached to the phenyl ring .Applications De Recherche Scientifique

Photocatalytic Activity and Singlet Oxygen Generation

Research by Li-Ping Li and B. Ye (2019) investigated a series of cationic Ir(III) complexes with ligands including 4-methoxypyridine, revealing their potential for efficient generation of singlet oxygen and photooxidation of sulfide into sulfoxide. This study highlights the application of methoxyphenyl derivatives in photocatalysis and the development of enantiopure sulfoxides, showcasing the compound's role in enhancing chemical selectivity and efficiency under mild conditions (Li-Ping Li & B. Ye, 2019).

Synthesis and Structural Analysis

A study conducted by Hayun et al. (2012) described the synthesis of a compound closely related to "3-(4-Methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline" through the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation. The structural confirmation of this compound was achieved using various spectroscopic techniques, illustrating the methodological advancements in the synthesis and analysis of complex organic compounds (Hayun et al., 2012).

Antimicrobial and Antifungal Activities

Fadda, El-Mekawy, and AbdelAal (2016) synthesized novel N-sulfonate derivatives containing quinolyl functional groups, demonstrating moderate to high antimicrobial and antifungal activities. These findings suggest potential applications of such derivatives in developing new antimicrobial agents, emphasizing the compound's versatility in medicinal chemistry applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Fluorescence and Quantum Chemical Investigations

Le et al. (2020) synthesized multi-substituted quinoline derivatives starting from eugenol, exploring their fluorescence properties and conducting quantum chemical investigations. This research provides insights into the photophysical properties of quinoline derivatives, potentially applicable in materials science and sensor development (Le et al., 2020).

Enhanced Solubility and Optics

Ahmad, Ganie, and Dar (2020) discussed the synthesis of molecular complexes based on sulfonate-pyridinium interactions, leading to enhanced solubility and improved optical properties. The study demonstrates the compound's application in modifying physical properties for potential use in various industrial and research contexts (Ahmad, Ganie, & Dar, 2020).

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in pyrrolidine and quinoline derivatives in medicinal chemistry , this compound could be a promising candidate for future drug discovery efforts.

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-25-15-8-10-16(11-9-15)26(23,24)19-14-21-18-7-3-2-6-17(18)20(19)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRLYEYJSIVZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2880938.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate](/img/structure/B2880939.png)

![4-Cyclohexyl-1-oxaspiro[2.5]octane](/img/structure/B2880944.png)